Cas no 18583-89-6 (Methyl 3-amino-2-methylbenzoate)

Methyl 3-amino-2-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-2-methylbenzoate
- METHYL 3-AMINO-O-TOLUATE
- METHYL 2-METHYL-3-AMINO BENZOATE
- AKOS BB-3100
- 3-AMINO-O-TOLUIC ACID METHYL ESTER
- 3-AMINO-2-METHYLBENZOIC ACID METHYL ESTER
- 3-Amino-2-Methylbenzoate
- 3-Amino-2-methyl benzoate methyl ester
- 3-Amino-2-methyl-benzoesaeure-methylester
- Methyl 3-Amino-2-melthyl benzoate
- Benzoic acid, 3-aMino-2-Methyl-, Methyl ester
- 2-Amino-6-(methoxycarbonyl)toluene, 3-(Methoxycarbonyl)-2-methylaniline
- Methyl 2-methyl-3-aminobenzoate
- Methyl 3-amino-2-methylbenzoate 96%
- Methyl3-amino-2-methylbenzoate
- Methyl-2-methyl-3-aminobenzoate
- Methyl 3-amino-2-methyl-benzoate
- PubChem4978
- KSC495O4H
- Methyl2-Methyl-3-Aminobenzoate
- Jsp003803
- methyl-3-amino-2-methylbenzoate
- ZOOQFAUFP
- SCHEMBL543352
- J-011917
- CS-W014306
- A4110
- 18583-89-6
- DTXSID20396614
- Aceticacid,2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-,2-[[4-(dimethylamino)phenyl]methylene]hydrazide
- SY014708
- AKOS000351376
- BB 0218062
- MFCD00211328
- ZOOQFAUFPWXUMI-UHFFFAOYSA-N
- Methyl 3-amino-2-methylbenzoate, 96%
- AM20030221
- EN300-30596
- FT-0637717
- methyl 2-methyl-3-aminoben-zoate
- PS-5498
- 18593-89-0
- Z308867796
- STK408611
- 2-Methyl-3-(methoxycarbonyl)aniline; 3-Amino-2-methylbenzoic Acid Methyl Ester; Methyl 2-methyl-3-aminobenzoate
- benzoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride
- DB-044570
- ALBB-023509
- A1563
-
- MDL: MFCD00211328
- インチ: 1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
- InChIKey: ZOOQFAUFPWXUMI-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C(C=1C([H])([H])[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.146 g/mL at 25 °C(lit.)
- ふってん: 160°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:219.2°f
摂氏度:104°c - 屈折率: n20/D 1.573(lit.)
- PSA: 52.32000
- LogP: 1.94500
- ようかいせい: 未確定
Methyl 3-amino-2-methylbenzoate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
Methyl 3-amino-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30596-0.25g |
methyl 3-amino-2-methylbenzoate |
18583-89-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-30596-10.0g |
methyl 3-amino-2-methylbenzoate |
18583-89-6 | 95.0% | 10.0g |
$33.0 | 2025-03-21 | |
Enamine | EN300-30596-0.05g |
methyl 3-amino-2-methylbenzoate |
18583-89-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55579-25g |
Methyl 3-amino-2-methylbenzoate, 96% |
18583-89-6 | 96% | 25g |
¥2867.00 | 2023-02-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A35060-500g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 98% | 500g |
¥1644.0 | 2023-09-09 | |
Enamine | EN300-30596-0.5g |
methyl 3-amino-2-methylbenzoate |
18583-89-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A35060-100g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 98% | 100g |
¥329.0 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024360-25g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 98% | 25g |
¥120.00 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123493-25g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 96% | 25g |
¥141.90 | 2023-09-04 | |
abcr | AB171115-100 g |
3-Amino-o-toluic acid methyl ester, 96%; . |
18583-89-6 | 96% | 100 g |
€205.00 | 2023-07-20 |
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Methyl 3-amino-2-methylbenzoateに関する追加情報
Methyl 3-amino-2-methylbenzoate (CAS No. 18583-89-6): A Comprehensive Overview
Methyl 3-amino-2-methylbenzoate, with the chemical formula C9H11NO2 and CAS number 18583-89-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as Methyl 3-amino-2-methylbenzoate, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structure of Methyl 3-amino-2-methylbenzoate consists of a benzoate core substituted with an amino group at the 3-position and a methyl group at the 2-position. This unique structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both amino and ester functional groups provides multiple points for further chemical modification, enabling its use in a wide range of synthetic pathways.
In recent years, Methyl 3-amino-2-methylbenzoate has been explored for its potential applications in medicinal chemistry. Its benzoate moiety is known to exhibit various biological activities, making it a promising candidate for the development of new therapeutic agents. For instance, studies have shown that benzoate derivatives can interact with biological targets such as enzymes and receptors, leading to effects that are beneficial in treating certain diseases.
One of the most intriguing aspects of Methyl 3-amino-2-methylbenzoate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel molecules with potential applications in treating neurological disorders, inflammatory conditions, and even cancer. The ability to modify its structure allows chemists to fine-tune its properties, making it an indispensable tool in drug discovery.
The synthesis of Methyl 3-amino-2-methylbenzoate typically involves multi-step organic reactions, starting from readily available aromatic precursors. The process often includes functional group transformations such as nitration, reduction, and esterification. These steps highlight the compound's importance as a building block in synthetic organic chemistry. The efficiency and scalability of these synthetic routes are crucial for large-scale production, which is essential for industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of Methyl 3-amino-2-methylbenzoate's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. This information is invaluable for designing drugs that are more effective and have fewer side effects. By leveraging computational tools, researchers can predict the behavior of Methyl 3-amino-2-methylbenzoate in different environments, accelerating the drug discovery process.
In addition to its pharmaceutical applications, Methyl 3-amino-2-methylbenzoate has shown promise in materials science. Its unique chemical properties make it suitable for use in developing new materials with specific functionalities. For example, it can be incorporated into polymers to enhance their mechanical strength or used as a ligand in catalytic systems. These applications demonstrate the broad utility of this compound beyond traditional pharmaceuticals.
The environmental impact of Methyl 3-amino-2-methylbenzoate is also an area of growing interest. Researchers are investigating sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to develop processes that are more environmentally friendly without compromising on yield or purity. This approach aligns with global efforts to promote sustainable practices in chemical manufacturing.
Future research directions for Methyl 3-amino-2-methylbenzoate include exploring its potential in personalized medicine. By understanding how individual genetic profiles influence the response to this compound, researchers can develop tailored therapeutic strategies that are more effective for each patient. This personalized approach represents a significant shift from traditional one-size-fits-all treatments and holds great promise for improving patient outcomes.
In conclusion, Methyl 3-amino-2-methylbenzoate (CAS No. 18583-89-6) is a versatile compound with diverse applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity make it a valuable tool for researchers working on cutting-edge developments across multiple disciplines. As our understanding of its properties continues to grow, so too will its role in advancing scientific knowledge and improving human health.
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